3-(4-ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Description
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-2-17-12-7-5-11(6-8-12)13-10-15-14-4-3-9-16(13)14/h5-8,10H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHBFAPJZHNXTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN=C3N2CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxyphenylhydrazine with a suitable ketone or aldehyde, followed by cyclization to form the pyrrolo[1,2-a]imidazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Alkylation Reactions: Formation of Quaternary Salts
3-(4-Ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole undergoes alkylation to form quaternary salts, a key step in synthesizing bioactive derivatives.
Reaction Conditions
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Reagents: Alkylating agents (e.g., methyl iodide, ethyl bromide)
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Solvent: Ethyl acetate
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Temperature: Reflux (~80°C)
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Time: 2 hours, followed by overnight crystallization
Outcomes
| Product Structure | Yield (%) | Key Characterization Data (NMR) |
|---|---|---|
| N-Menthyl-quaternary salt | 67 | δ 0.74 (d, 3H, CH₃), 1.3–2.00 (m, 6H) |
| N-Ethyl-quaternary salt | 58–85 | δ 1.09–1.38 (m, CH₂), 2.74 (m, 6-CH₂) |
This reaction proceeds via nucleophilic attack of the alkylating agent on the imidazole nitrogen, forming stable quaternary ammonium salts with potential antimicrobial activity .
Substitution Reactions
The ethoxyphenyl group and nitrogen atoms in the imidazole ring participate in substitution reactions.
Alkoxy Group Substitution
Reaction Conditions
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Reagents: Boron tribromide (BBr₃)
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Solvent: Dichloromethane
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Temperature: 0°C to room temperature
Outcome
The ethoxy group (–OCH₂CH₃) is demethylated to a hydroxyl group (–OH), forming 3-(4-hydroxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole .
Nucleophilic Substitution
Reagents: Sodium hydroxide (NaOH) + alkyl halides (e.g., ethyl iodide)
Conditions: Reflux in polar aprotic solvents (e.g., DMF)
Outcome
The hydroxyl group is re-alkylated to produce derivatives with modified alkoxy groups (e.g., –OCH₂CH₃ → –OCH₂CH₂CH₃) .
Oxidation Reactions
The fused pyrroloimidazole system is susceptible to oxidation at the α-carbon positions.
Reaction Conditions
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Oxidizing Agent: tert-Butyl hydroperoxide (TBHP)
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Solvent: Acetonitrile or DMF
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Temperature: 60–80°C
Outcome
Oxidation generates pyrroloimidazolone derivatives, though yields and specific products depend on substituent effects.
Halogenation
While direct halogenation of this compound is not explicitly documented, analogous compounds (e.g., 3-bromo derivatives) are synthesized via bromination using N-bromosuccinimide (NBS). This suggests potential for electrophilic aromatic substitution at reactive positions.
Hydrolysis and Functionalization
Acidic Hydrolysis
-
Reagents: Hydrochloric acid (HCl)
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Conditions: Reflux in aqueous ethanol
Outcome
The imidazole ring undergoes partial hydrolysis, yielding open-chain diamines, which can be further functionalized .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 3-(4-ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole typically involves cyclization reactions of amido-nitriles. One common method is the nickel-catalyzed addition to nitriles, followed by proto-demetallation and dehydrative cyclization. The compound has a molecular formula of C14H17BrN2O and a molecular weight of 309.20 g/mol. Its structural characteristics contribute to its unique reactivity and biological properties.
Antimicrobial Properties
Research indicates that derivatives of pyrrolo[1,2-a]imidazoles exhibit significant antimicrobial activity. A study demonstrated that synthesized pyrroloimidazoles showed bacteriostatic properties against both Gram-positive and Gram-negative bacteria using the disk diffusion technique . The results highlighted the potential of these compounds as effective antimicrobial agents.
| Compound | EC50 (µg/mL) | Selectivity Index |
|---|---|---|
| 1 | 21.17 | ≥12 |
| 2 | 11.29 | ≥724 |
| 3 | 28.62 | ≥206 |
This table summarizes the in vitro activity of various imidazole derivatives against Trypanosoma congolense, indicating their potential as therapeutic agents against parasitic infections .
Anticancer Activity
The compound is also being investigated for its anticancer properties. Studies have shown that it can inhibit androgen receptor nuclear localization and castration-resistant prostate cancer cell growth in vitro. This suggests a mechanism where the compound may interfere with hormone signaling pathways critical for cancer progression .
Antiparasitic Activity
In vivo studies have demonstrated that certain imidazole derivatives exhibit strong antiparasitic effects against Trypanosoma species. For instance, some compounds cleared systemic parasite burdens in infected rats without causing significant toxicity to mammalian cells . The selectivity index for these compounds indicates their potential for targeted therapy.
Material Science Applications
Beyond biological applications, this compound is also being explored for its utility in materials science. Its unique electronic properties make it a candidate for developing new materials with specific optical characteristics, which can be beneficial in electronic devices and sensors.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
3-(4-Chlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (CPPI)
- Molecular Formula : C₁₂H₁₁ClN₂
- Molecular Weight : 218.68 g/mol
- Key Differences: The chlorine substituent at the para position replaces the ethoxy group in the parent compound. Biological Activity: CPPI shares AR-inhibitory properties with the ethoxyphenyl analog but exhibits marginally reduced potency in CRPC cell lines .
3-(3,4-Dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium Chloride (DCPPI)
- Molecular Formula : C₂₃H₂₁Cl₃N₃O₂⁺
- Molecular Weight : 485.79 g/mol
- Key Differences :
- Dichlorophenyl substituent and a quaternary ammonium group enhance antimicrobial activity against pathogens like Staphylococcus aureus and Cryptococcus neoformans.
- Toxicity Profile : High hemolytic activity against human erythrocytes and cytotoxicity in HEK-293 cells, but low in vivo toxicity (LD₅₀ > 2000 mg/kg in mice) .
2-(4-Methylthiophenyl)-3-(4-pyridyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Biological Activity
3-(4-ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a heterocyclic compound that belongs to the pyrrolo[1,2-a]imidazole class. This compound has garnered attention due to its potential biological activities, including antibacterial and antifungal properties. The unique structure of this compound, characterized by a 4-ethoxyphenyl substituent, enhances its pharmacological profile.
- Molecular Formula : C14H16N2O
- Molecular Weight : 228.295 g/mol
- CAS Number : 300695-12-9
Antibacterial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial properties. In laboratory studies, this compound has shown effectiveness against various bacterial strains.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antibacterial | |
| 3-(4-hydroxyphenyl)-6,7-dihydro-5H-pyrrolo | Anticancer | |
| 3-(4-methoxyphenyl)-6,7-dihydro-5H-pyrrolo | Antimicrobial |
Antifungal Activity
In addition to antibacterial effects, this compound has also been evaluated for antifungal activity. Laboratory tests have demonstrated its ability to inhibit the growth of various fungal pathogens.
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes and altering their activity.
Study on Antibacterial Efficacy
A recent study assessed the antibacterial efficacy of various pyrrolo[1,2-a]imidazole derivatives. The results indicated that the presence of the ethoxy group significantly influenced the compound's solubility and biological activity. The study highlighted that compounds with similar structures but different substituents displayed varying levels of antibacterial effectiveness.
Antifungal Activity Assessment
In another investigation focusing on antifungal properties, this compound was tested against Candida species. The results showed promising inhibition rates compared to standard antifungal agents.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Key Activity |
|---|---|---|
| 1-(3,4,5-trimethoxyphenyl)-1H-imidazole | Imidazole | Anticancer |
| 2-substituted-1H-imidazoles | Imidazole | Antimicrobial |
| This compound | Pyrrolo[1,2-a]imidazole | Antibacterial and antifungal |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing 3-(4-ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole?
- Methodological Answer : The synthesis typically involves cyclocondensation or cyclization strategies. For example:
- Cyclocondensation : Reacting amidines with ketones under basic conditions (e.g., KOH/EtOH) to form the pyrroloimidazole core, as demonstrated in analogous imidazole derivatives .
- Cyclization : Using precursors like substituted pyrrolidines or imidazoles with appropriate catalysts (e.g., iodine or Lewis acids) to close the bicyclic structure .
- Substituent Introduction : The 4-ethoxy group can be introduced via Ullmann coupling or nucleophilic aromatic substitution on pre-formed intermediates .
Q. How is the molecular structure of this compound characterized using crystallographic and spectroscopic techniques?
- Methodological Answer :
- X-ray Crystallography : Single-crystal diffraction (monoclinic P21/n space group) resolves bond lengths, angles, and hydrogen-bonding networks (e.g., C–H⋯N interactions). For example, the parent structure 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole has been characterized with C–N bond lengths of ~1.35 Å and dihedral angles critical for ring planarity .
- Spectroscopy : H/C NMR identifies substituent effects (e.g., ethoxy group δ ~1.35 ppm for CH, 4.0 ppm for OCH), while HRMS confirms molecular mass .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- General Precautions : Use PPE (gloves, goggles), avoid inhalation of dust, and work in a fume hood. Store in dry, corrosion-resistant containers away from light and moisture .
- Emergency Response : For skin contact, rinse with water for 15 minutes; for ingestion, seek immediate medical attention and provide SDS documentation .
Q. How do substituents like the 4-ethoxy group influence the compound's physicochemical properties?
- Methodological Answer :
- Electron-Donating Effects : The ethoxy group increases electron density on the phenyl ring, altering reactivity in electrophilic substitutions (e.g., nitration).
- Solubility : Ethoxy enhances lipophilicity compared to methoxy analogs, requiring polar aprotic solvents (e.g., DMF) for reactions .
Advanced Research Questions
Q. What strategies are effective in optimizing reaction yields and purity during synthesis?
- Methodological Answer :
- Factorial Design : Systematically vary parameters (temperature, catalyst loading, solvent) to identify optimal conditions. For example, a 2 factorial design can reduce trial runs by 50% while maximizing yield .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .
Q. How can researchers resolve contradictions between experimental data and computational predictions for this compound?
- Methodological Answer :
- Cross-Validation : Compare DFT-calculated NMR shifts (e.g., B3LYP/6-31G*) with experimental spectra to identify discrepancies in substituent effects .
- Dynamic Effects : MD simulations can explain deviations in crystallographic vs. solution-state conformers due to ring puckering or solvent interactions .
Q. What methodologies are recommended for assessing the environmental impact and biodegradation pathways of this compound?
- Methodological Answer :
- Aquatic Toxicity Testing : Follow OECD Guideline 201 (algae growth inhibition) to evaluate EC values. Structural analogs show moderate toxicity (e.g., LC >10 mg/L for Daphnia magna) .
- Biodegradation : Use HPLC-MS to track degradation products in activated sludge models, focusing on imidazole ring cleavage and ethoxy group oxidation .
Q. How can computational reaction design tools accelerate the development of novel derivatives?
- Methodological Answer :
- Quantum Chemical Workflows : Apply automated reaction path searches (e.g., GRRM or AFIR) to predict feasible routes for introducing substituents like halogens or heteroaromatics .
- Machine Learning : Train models on existing pyrroloimidazole datasets to prioritize derivatives with desired properties (e.g., solubility >1 mg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
